![molecular formula C5H11O5P B14305233 Methyl [(dimethoxyphosphanyl)oxy]acetate CAS No. 113493-51-9](/img/structure/B14305233.png)
Methyl [(dimethoxyphosphanyl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(dimethoxyphosphanyl)oxy]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, is characterized by the presence of a phosphanyl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl [(dimethoxyphosphanyl)oxy]acetate can be synthesized through the esterification of acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process may also involve the use of reactive distillation to separate the product from the reaction mixture efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(dimethoxyphosphanyl)oxy]acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form acetic acid and methanol in the presence of water and an acid or base catalyst.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Acetic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl [(dimethoxyphosphanyl)oxy]acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl [(dimethoxyphosphanyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl [(dimethoxyphosphanyl)oxy]acetate is unique due to its specific phosphanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar esters. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
113493-51-9 |
|---|---|
Formule moléculaire |
C5H11O5P |
Poids moléculaire |
182.11 g/mol |
Nom IUPAC |
methyl 2-dimethoxyphosphanyloxyacetate |
InChI |
InChI=1S/C5H11O5P/c1-7-5(6)4-10-11(8-2)9-3/h4H2,1-3H3 |
Clé InChI |
UXCVLGZBQWJYET-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COP(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
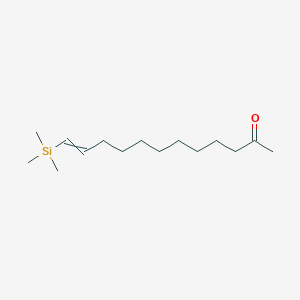
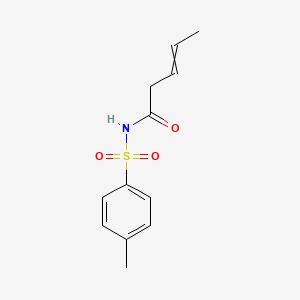
![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
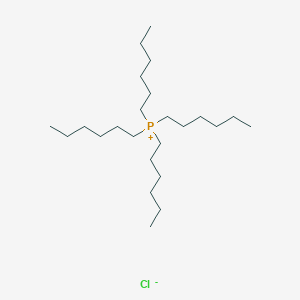
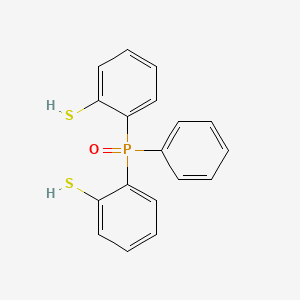
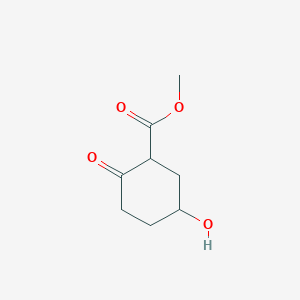
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
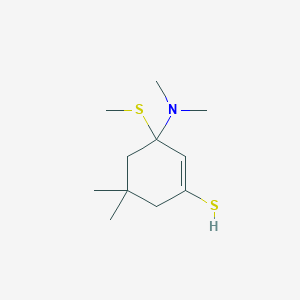

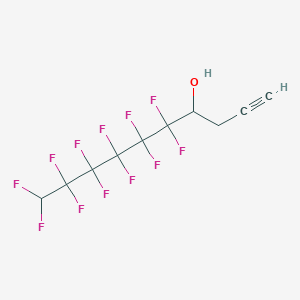
![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
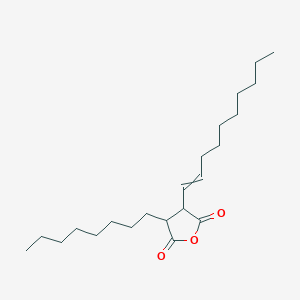
![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
